molecular formula C15H14OSe B15169423 (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol CAS No. 918442-99-6

(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B15169423
CAS No.: 918442-99-6
M. Wt: 289.24 g/mol
InChI Key: LZKLFUGCEURUDG-GJZGRUSLSA-N
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Description

(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an indanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the parent indanol.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 2,3-dihydro-1H-inden-2-ol.

    Substitution: Various substituted indanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of selenium-containing polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol exerts its effects is largely dependent on its chemical reactivity. The phenylselanyl group can participate in redox reactions, influencing the compound’s antioxidant activity. Additionally, the compound may interact with biological molecules, such as proteins and nucleic acids, through selenium-mediated covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is unique due to its specific indanol structure, which imparts distinct chemical and physical properties

Properties

CAS No.

918442-99-6

Molecular Formula

C15H14OSe

Molecular Weight

289.24 g/mol

IUPAC Name

(1S,2S)-1-phenylselanyl-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C15H14OSe/c16-14-10-11-6-4-5-9-13(11)15(14)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1

InChI Key

LZKLFUGCEURUDG-GJZGRUSLSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)[Se]C3=CC=CC=C3)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)[Se]C3=CC=CC=C3)O

Origin of Product

United States

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